H-Tyr-Pro-Phe-Phe-OH
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Overview
Description
H-Tyr-Pro-Phe-Phe-OH, also known as L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalanine, is a tetrapeptide composed of the amino acids tyrosine, proline, and two phenylalanine residues. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and peptide research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Pro-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The tyrosine residue is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (proline) is coupled using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the phenylalanine residues.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production, cost, and purity requirements. Solution-phase synthesis can be advantageous for large-scale production due to its scalability and potential for automation.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Pro-Phe-Phe-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nitration can be achieved using nitric acid, while sulfonation can be performed with sulfur trioxide-pyridine complex.
Major Products Formed
Oxidation: Dityrosine and other oxidized tyrosine derivatives.
Reduction: Reduced forms of the peptide with cleaved disulfide bonds.
Substitution: Nitrated or sulfonated tyrosine derivatives.
Scientific Research Applications
H-Tyr-Pro-Phe-Phe-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Tyr-Pro-Phe-Phe-OH involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with opioid receptors, influencing pain perception and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
H-Tyr-Tic-Phe-Phe-OH: A selective δ-opioid receptor ligand with both agonist and antagonist properties.
H-Tyr-Pro-Trp-Phe-NH2: Known as endomorphin 1, a potent endogenous opioid peptide.
H-Tyr-Phe-OH: An orally active inhibitor of angiotensin-converting enzyme (ACE) with potential therapeutic applications.
Uniqueness
H-Tyr-Pro-Phe-Phe-OH is unique due to its specific sequence and combination of amino acids, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and undergo various chemical modifications makes it a versatile compound for research and development.
Properties
CAS No. |
213768-49-1 |
---|---|
Molecular Formula |
C32H36N4O6 |
Molecular Weight |
572.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H36N4O6/c33-25(18-23-13-15-24(37)16-14-23)31(40)36-17-7-12-28(36)30(39)34-26(19-21-8-3-1-4-9-21)29(38)35-27(32(41)42)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,37H,7,12,17-20,33H2,(H,34,39)(H,35,38)(H,41,42)/t25-,26-,27-,28-/m0/s1 |
InChI Key |
SDJCVHZDMZOUDX-LJWNLINESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |
sequence |
YPFF |
Origin of Product |
United States |
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